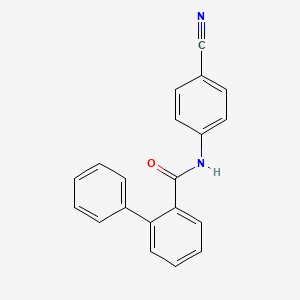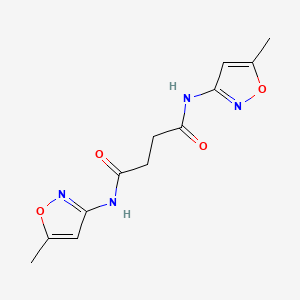![molecular formula C16H15NOS B5868670 N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)
N-[3-(methylthio)phenyl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylthio)phenyl]-3-phenylacrylamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a derivative of phenylacrylamide and is known to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-[3-(methylthio)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-[3-(methylthio)phenyl]-3-phenylacrylamide is its use as a neurotoxin to induce Parkinson's disease in animal models. N-[3-(methylthio)phenyl]-3-phenylacrylamide is selectively taken up by dopaminergic neurons in the brain and is converted into a toxic metabolite that destroys these neurons. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential therapies.
N-[3-(methylthio)phenyl]-3-phenylacrylamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of N-[3-(methylthio)phenyl]-3-phenylacrylamide is complex and not fully understood. N-[3-(methylthio)phenyl]-3-phenylacrylamide is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, N-[3-(methylthio)phenyl]-3-phenylacrylamide is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(methylthio)phenyl]-3-phenylacrylamide has a wide range of biochemical and physiological effects. In addition to its neurotoxic effects, N-[3-(methylthio)phenyl]-3-phenylacrylamide has been shown to inhibit the growth of cancer cells, as mentioned above. It has also been shown to induce apoptosis in various cell types, including neuronal cells and cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(methylthio)phenyl]-3-phenylacrylamide in lab experiments is its selective toxicity to dopaminergic neurons. This allows researchers to study the mechanisms underlying Parkinson's disease in a controlled manner. However, there are also limitations to using N-[3-(methylthio)phenyl]-3-phenylacrylamide in lab experiments. For example, the effects of N-[3-(methylthio)phenyl]-3-phenylacrylamide on non-dopaminergic neurons are not well understood, and the use of N-[3-(methylthio)phenyl]-3-phenylacrylamide as a neurotoxin in animal models may not fully replicate the pathophysiology of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for research on N-[3-(methylthio)phenyl]-3-phenylacrylamide. One area of research is the development of new therapies for Parkinson's disease based on the mechanisms underlying N-[3-(methylthio)phenyl]-3-phenylacrylamide-induced neurotoxicity. Another area of research is the development of new chemotherapeutic agents based on the anticancer properties of N-[3-(methylthio)phenyl]-3-phenylacrylamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(methylthio)phenyl]-3-phenylacrylamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-[3-(methylthio)phenyl]-3-phenylacrylamide involves the reaction of 3-bromoanisole and 3-phenylacryloyl chloride in the presence of potassium carbonate and copper(I) iodide. This reaction results in the formation of N-[3-(methylthio)phenyl]-3-phenylacrylamide as a yellow solid. The purity of N-[3-(methylthio)phenyl]-3-phenylacrylamide can be further improved through recrystallization.
Eigenschaften
IUPAC Name |
(E)-N-(3-methylsulfanylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYLGJTNSIHMF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylthio)phenyl]-3-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)



